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Compound of Interest

Compound Name: 2-tert-Butyl-4-chloropyrimidine

Cat. No.: B170276 Get Quote

An In-depth Technical Guide to 2-tert-Butyl-4-
chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-chloropyrimidine, a

heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This

document details its chemical properties, synthesis, and potential applications, with a focus on

its role as a versatile building block in the development of targeted therapeutics.

Core Properties of 2-tert-Butyl-4-chloropyrimidine
The fundamental physicochemical properties of 2-tert-Butyl-4-chloropyrimidine are

summarized below.
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Property Value Reference

CAS Number 18436-67-4

Molecular Formula C₈H₁₁ClN₂

Molecular Weight 170.64 g/mol

IUPAC Name
2-(tert-butyl)-4-

chloropyrimidine

SMILES CC(C)(C)c1nccc(Cl)n1

Synthetic Protocols
The synthesis of 2-tert-Butyl-4-chloropyrimidine can be achieved through various synthetic

routes. A plausible and efficient method involves the nucleophilic substitution of a tert-butyl

group onto a di-chloropyrimidine scaffold. Below is a representative experimental protocol.

Synthesis of 2-tert-Butyl-4-chloropyrimidine via
Nucleophilic Substitution
This protocol describes the synthesis of 2-tert-Butyl-4-chloropyrimidine from 2,4-

dichloropyrimidine and a tert-butylating agent, such as tert-butyllithium.

Materials:

2,4-Dichloropyrimidine

tert-Butyllithium (in a suitable solvent like pentane or heptane)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and ethyl acetate for chromatography

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-

dichloropyrimidine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The

solution is cooled to -78 °C using a dry ice/acetone bath.

Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added

dropwise to the cooled solution of 2,4-dichloropyrimidine via the dropping funnel over a

period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or high-performance liquid chromatography (HPLC) to determine the consumption of the

starting material.

Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow

addition of a saturated aqueous solution of ammonium chloride.

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is

separated, and the organic layer is washed sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product is purified by flash column chromatography on silica gel,

using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-tert-Butyl-4-
chloropyrimidine.
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Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs. The introduction of a bulky tert-butyl group and a reactive chloro

substituent makes 2-tert-Butyl-4-chloropyrimidine a valuable intermediate for the synthesis

of novel bioactive molecules. The chlorine atom at the 4-position is susceptible to nucleophilic

aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of a

wide range of functional groups.

Role as a Kinase Inhibitor Scaffold
Derivatives of chloropyrimidines have been explored as inhibitors of various protein kinases,

which are key targets in oncology and inflammatory diseases. The 2-tert-butyl group can

provide steric hindrance that may contribute to selective binding to the target kinase, while the

4-position serves as a handle for introducing moieties that can interact with specific residues in

the kinase active site.

Below is a conceptual workflow for the development of a kinase inhibitor using 2-tert-Butyl-4-
chloropyrimidine as a starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b170276?utm_src=pdf-body
https://www.benchchem.com/product/b170276?utm_src=pdf-body
https://www.benchchem.com/product/b170276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Screening & Optimization

Preclinical Development

2-tert-Butyl-4-chloropyrimidine

Suzuki Coupling with
Arylboronic Acid

Nucleophilic Substitution
with Amine

Library of Pyrimidine Derivatives

High-Throughput Screening
(Kinase Panel)

Hit Identification

Lead Optimization
(Structure-Activity Relationship)

Candidate Drug

In vitro & In vivo Studies

Toxicology & PK/PD

Click to download full resolution via product page

Caption: Workflow for Kinase Inhibitor Drug Discovery.
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Potential Anti-Cancer Activity
Substituted pyrimidines are known to exhibit anti-cancer properties through various

mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation

and survival. For instance, the Bcl-2 family of proteins and Survivin are key regulators of

apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer

therapy. While not directly demonstrated for 2-tert-Butyl-4-chloropyrimidine, its derivatives

could be designed to target such anti-apoptotic proteins.

The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor

derived from 2-tert-Butyl-4-chloropyrimidine could induce apoptosis in cancer cells.

Apoptosis Signaling Pathway

2-tert-Butyl-4-R-pyrimidine
(Hypothetical Inhibitor)

Bcl-2 / Survivin
(Anti-apoptotic proteins) Caspase Activation Apoptosis

(Cell Death)

Click to download full resolution via product page

Caption: Hypothetical Mechanism of Anti-Cancer Activity.

To cite this document: BenchChem. [2-tert-Butyl-4-chloropyrimidine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170276#2-tert-butyl-4-chloropyrimidine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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